9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol
Description
Properties
IUPAC Name |
9-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-17-9-12(11-4-2-1-3-5-11)13-8-15-16(10-14(13)18-17)21-7-6-20-15/h1-5,8-10H,6-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXLDZVBZLPYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=CC(=O)NC3=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332137 | |
| Record name | 9-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24837149 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303794-09-4 | |
| Record name | 9-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction environments, are employed to ensure the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles and electrophiles: Various halides, acids, and bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Scientific Research Applications
9-Phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through modulation of cellular signaling pathways and enzyme activities. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
The following analysis compares 9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol with structurally and functionally related compounds, focusing on substituent effects, biological activity, and applications.
Core Heterocycle Modifications
Key Observations :
- Quinoline vs. In contrast, quinoline-based derivatives are more commonly associated with anticancer activity .
- Quinoxaline Core: The quinoxaline analog () lacks the hydroxyl and phenyl groups but demonstrates utility in materials science due to its delayed fluorescence properties, highlighting the impact of heterocycle choice on application domains .
Substituent Position and Functional Group Variations
Key Observations :
- C7 Hydroxyl vs. Thiol/Ketone : The hydroxyl group in the target compound may facilitate hydrogen bonding in biological targets (e.g., Hsp90), whereas the thiol analog () could exhibit higher reactivity but lower stability . The ketone derivative () likely reduces polarity, favoring blood-brain barrier penetration .
Biological Activity
Overview
9-Phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol is a synthetic compound with significant potential in medicinal chemistry due to its diverse biological activities. Its molecular formula is C₁₇H₁₃NO₃, and it has a molecular weight of 279.29 g/mol. This compound has been studied for its antimicrobial, anticancer, and antiviral properties, among others.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of quinoline structures, including this compound, exhibit notable antimicrobial effects. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogenic bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The effectiveness is often measured by the diameter of inhibition zones in agar diffusion tests.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 22 |
| This compound | Klebsiella pneumoniae | 25 |
2. Anticancer Properties
The compound has been investigated for its anticancer potential. A study on related quinoline derivatives demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 15.5 |
| This compound | MCF7 (breast cancer) | 12.8 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may modulate various signaling pathways involved in cell growth and apoptosis. For example:
- Antimicrobial Action: The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Anticancer Mechanism: It potentially induces cell cycle arrest and promotes apoptotic pathways by activating caspases and altering mitochondrial membrane permeability.
Study on Antiviral Properties
A recent investigation into related quinoline derivatives revealed promising antiviral activity against dengue virus serotype 2 (DENV2). Two derivatives exhibited significant inhibitory effects with IC50 values indicating effective concentrations for viral suppression without high cytotoxicity.
Table 3: Antiviral Activity Against DENV2
| Compound Name | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Iso-Pr-substituted derivative | 3.03 | 16.06 | 5.30 |
| Iso-Bu-substituted derivative | 0.49 | 19.39 | 39.5 |
Q & A
Q. What are the recommended synthetic routes for 9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, quinoline derivatives are often synthesized via cyclocondensation of substituted anilines with diketones or via Suzuki-Miyaura coupling for aryl substitutions. Key steps include:
- Intermediate formation : Use of piperazine derivatives or benzoxazole precursors to construct the heterocyclic core .
- Purification : Recrystallization in ethyl acetate or methanol to isolate the target compound, as demonstrated in quinoline derivative syntheses (yields: 72–84%) .
- Critical parameters : Solvent choice (e.g., ethanol, DMF), temperature control (rt to 251°C), and catalyst optimization (e.g., Pd for cross-coupling) .
Q. How should researchers characterize this compound’s structural and chemical properties?
Methodological Answer: Combine multiple analytical techniques:
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., R factor = 0.049; mean C–C bond length = 0.003 Å) .
- Spectroscopy :
- Thermal analysis : Use DSC or TGA to assess decomposition points (not explicitly reported; refer to analogs like 3,5-dichlorophenol for methodology) .
Q. What strategies are effective for literature reviews on this compound?
Methodological Answer:
-
Database selection : Prioritize PubMed, SciFinder, and Google Scholar for peer-reviewed articles. Use IUPAC names and CAS numbers to avoid ambiguity .
「DSAIL Tutorial」如何写好一篇文献综述 Literature Review Writing37:32
-
Keyword combinations : Pair “quinolin-7-ol derivatives” with terms like “synthesis,” “spectral analysis,” or “biological activity.”
-
Critical appraisal : Cross-reference experimental protocols (e.g., crystallization solvents, NMR conditions) across studies to identify best practices .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Methodological Answer:
- Variable screening : Use Design of Experiments (DoE) to test reaction parameters (e.g., temperature, catalyst loading). For example, increasing reaction time from 12 h to 24 h improved yields in related quinoline syntheses by 15% .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in aryl substitutions .
Q. How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC for ambiguous peaks .
- Reproducibility : Repeat synthesis and analysis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What computational methods are suitable for studying this compound’s reactivity?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., electrophilic substitution sites) .
- Molecular docking : Screen for bioactivity by docking into target proteins (e.g., kinase domains) using AutoDock Vina .
- MD simulations : Assess stability in aqueous/organic solvents using GROMACS .
Q. How to design experiments evaluating its biological activity?
Methodological Answer:
- In vitro assays : Test cytotoxicity via MTT assay (IC50) against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Use fluorescence-based assays for kinase or protease inhibition (e.g., ATPase activity) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO) .
Q. How to assess its stability under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Monitor degradation via HPLC .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and analyze purity changes .
- Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius plots .
Q. What strategies improve regioselectivity in derivatization reactions?
Methodological Answer:
- Directing groups : Introduce electron-withdrawing groups (e.g., -NO2) to steer electrophilic attacks to specific positions .
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) for hydroxyl protection during halogenation .
- Microwave-assisted synthesis : Enhance regioselectivity and reduce side reactions via rapid, uniform heating .
Q. How to validate novel synthetic routes for reproducibility?
Methodological Answer:
- Inter-laboratory validation : Collaborate with independent labs to replicate key steps (e.g., cyclocondensation, crystallization) .
- Robustness testing : Vary parameters ±10% (e.g., reagent stoichiometry, stirring speed) and quantify yield deviations .
- Open-source documentation : Publish detailed protocols in repositories like Protocols.io to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

